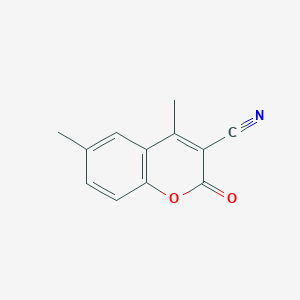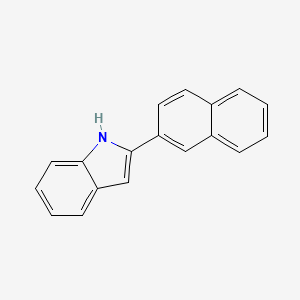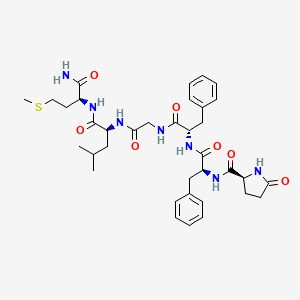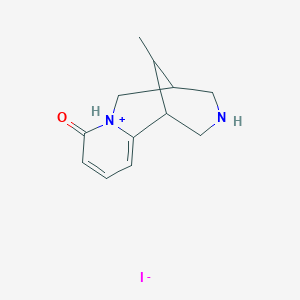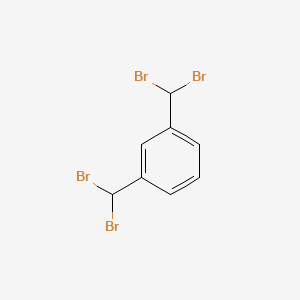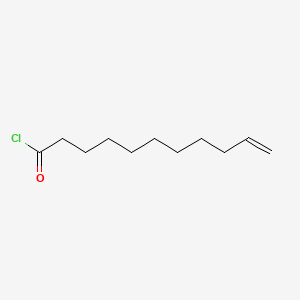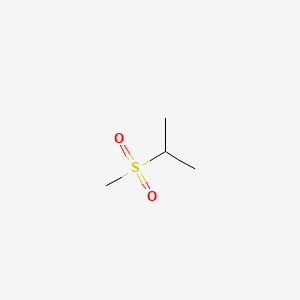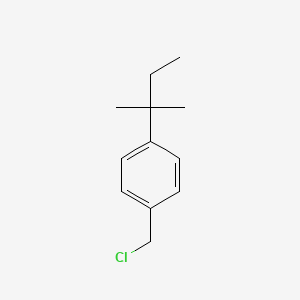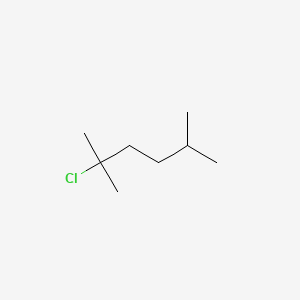
2,2',3,5'-Tetrachlorobiphenyl
概要
説明
2,2’,3,5’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with varying numbers of chlorine atoms attached. These compounds are known for their chemical stability and resistance to environmental degradation, making them persistent pollutants. They have been widely used in industrial applications due to their non-flammability, chemical stability, and insulating properties .
作用機序
Target of Action
The primary targets of 2,2’,3,5’-Tetrachlorobiphenyl are components of the oxidative phosphorylation system in the mitochondria . Specifically, it interacts with the respiratory subsystem, the phosphorylation subsystem, and the proton permeability of the inner membrane .
Mode of Action
2,2’,3,5’-Tetrachlorobiphenyl interacts with its targets by inhibiting both the respiratory and the phosphorylation subsystems, and increasing the membrane leak . This results in a decrease in the rate of respiration . The compound also decreases the number of oligomycin-binding sites by 20%, causes a significant drop in the membrane potential generated by ATP hydrolysis, and inhibits activity of ATP hydrolysis in uncoupled mitochondria .
Biochemical Pathways
2,2’,3,5’-Tetrachlorobiphenyl affects the oxidative phosphorylation system, a key biochemical pathway involved in energy production . By inhibiting the respiratory and phosphorylation subsystems, and increasing the membrane leak, it disrupts the normal functioning of this pathway .
Pharmacokinetics
It is also lipophilic, meaning it tends to accumulate in the lipid biophase of living cells, such as biomembranes .
Result of Action
The action of 2,2’,3,5’-Tetrachlorobiphenyl at the molecular and cellular level results in a decrease in the rate of respiration and a disruption of the normal functioning of the oxidative phosphorylation system . This can lead to a decrease in energy production within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,5’-Tetrachlorobiphenyl. For instance, its lipophilic nature allows it to accumulate in the lipid biophase of living cells, which can influence its action .
生化学分析
Biochemical Properties
2,2’,3,5’-Tetrachlorobiphenyl interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .
Cellular Effects
The effects of 2,2’,3,5’-Tetrachlorobiphenyl on cells are significant. For example, it has been shown to affect the cytoplasmic membranes of Ralstonia eutropha H850 cells grown on fructose by decreasing fluorescence polarization . It also inhibited both the respiratory and the phosphorylation subsystems, and increased the membrane leak .
Molecular Mechanism
At the molecular level, 2,2’,3,5’-Tetrachlorobiphenyl exerts its effects through various mechanisms. It inhibits Complex I, which is part of the respiratory chain in mitochondria . Additionally, it has been found to decrease the number of oligomycin-binding sites by 20%, cause a significant drop in the membrane potential generated by ATP hydrolysis, and inhibit the activity of ATP hydrolysis in uncoupled mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,5’-Tetrachlorobiphenyl change over time. For instance, three weeks after intraperitoneal exposure of female Sprague Dawley rats to the compound, it was detected in all tissues investigated .
Dosage Effects in Animal Models
The effects of 2,2’,3,5’-Tetrachlorobiphenyl vary with different dosages in animal models. For example, three weeks after intraperitoneal exposure of female Sprague Dawley rats to 0, 1, 10, or 100 mg/kg body weight of the compound, it was detected in all tissues investigated .
Metabolic Pathways
2,2’,3,5’-Tetrachlorobiphenyl is involved in various metabolic pathways. It is metabolized into several metabolites, including hydroxylated, sulfated, and methylated PCB52 metabolites .
Transport and Distribution
2,2’,3,5’-Tetrachlorobiphenyl is transported and distributed within cells and tissues. After exposure, it was detected in adipose, brain, intestinal content, lung, liver, and serum .
Subcellular Localization
The subcellular localization of 2,2’,3,5’-Tetrachlorobiphenyl and its metabolites is primarily in the liver, lung, and serum due to the short exposure time .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,5’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,5’-Tetrachlorobiphenyl, was historically conducted through batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the specific congeners .
化学反応の分析
Types of Reactions: 2,2’,3,5’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated metabolites.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, molecular oxygen, and NADPH are commonly used in oxidation reactions.
Reduction: Reductive dechlorination often involves microbial communities and anaerobic conditions.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and appropriate solvents.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Substituted biphenyls with different functional groups.
科学的研究の応用
2,2’,3,5’-Tetrachlorobiphenyl has been extensively studied in various scientific fields:
類似化合物との比較
2,2’,3,5’-Tetrachlorobiphenyl is similar to other polychlorinated biphenyls but has unique properties due to its specific chlorine substitution pattern:
2,2’,5,5’-Tetrachlorobiphenyl: Similar in structure but differs in the position of chlorine atoms, leading to different chemical and biological behaviors.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Contains more chlorine atoms, resulting in higher persistence and toxicity.
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Another hexachlorinated biphenyl with different substitution patterns, affecting its reactivity and environmental impact.
特性
IUPAC Name |
1,2-dichloro-3-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-4-5-10(14)9(6-7)8-2-1-3-11(15)12(8)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDJIKXAHSDLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038302 | |
| Record name | 2,2',3,5'-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-39-5 | |
| Record name | 2,2′,3,5′-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,5'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5'-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5'-Tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,5'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486UPI8AXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What factors can affect the retention time of 2,2',3,5'-Tetrachlorobiphenyl during gas chromatographic analysis?
A1: The retention time of this compound, and other PCBs, in gas chromatography is influenced by several factors, including the type of stationary phase used in the column and the temperature program applied during the analysis. Research has shown that this compound exhibits different retention behaviors on different stationary phases, such as DB-XLB, DB-5, and DB-17. [] Furthermore, the heating rate employed during temperature-programmed gas chromatography can also significantly impact retention times and even lead to the inversion of elution order for certain PCB congeners on specific columns. [] Understanding these factors is crucial for optimizing separation conditions and ensuring the accurate identification and quantification of this compound in complex samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


